2-(Pyridin-3-yl)-1,3,4-oxadiazole

Description

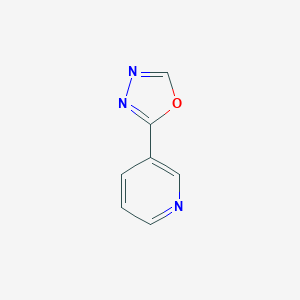

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c1-2-6(4-8-3-1)7-10-9-5-11-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTRMACWCCVROF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10984428 | |

| Record name | 3-(1,3,4-Oxadiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65943-95-5 | |

| Record name | 3-(1,3,4-Oxadiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Pyridin-3-yl)-1,3,4-oxadiazole: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 2-(Pyridin-3-yl)-1,3,4-oxadiazole. This heterocyclic compound, featuring a pyridine ring linked to a 1,3,4-oxadiazole core, is a scaffold of significant interest in medicinal chemistry and materials science. The 1,3,4-oxadiazole moiety is a bioisostere for carboxylic acids and amides, offering improved metabolic stability and pharmacokinetic properties. This guide will delve into the synthesis of this compound, its key physicochemical characteristics, and explore its potential as a building block for the development of novel therapeutic agents, drawing upon data from analogous structures and the broader class of 1,3,4-oxadiazole derivatives.

Introduction

Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with a vast number of approved drugs incorporating these structural motifs. Among them, the 1,3,4-oxadiazole ring has emerged as a "privileged scaffold" due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a pyridine ring, another key pharmacophore, into the 1,3,4-oxadiazole structure gives rise to a molecule with unique electronic and steric properties, making this compound a compound of considerable scientific interest. This guide aims to provide a detailed technical resource for researchers working with or considering this versatile molecule.

Chemical Structure and Properties

The fundamental structure of this compound consists of a pyridine ring attached at its 3-position to the 2-position of a 1,3,4-oxadiazole ring.

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, based on available data.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₅N₃O | PubChem[1] |

| Molecular Weight | 147.13 g/mol | PubChem[1] |

| CAS Number | 65943-95-5 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| XLogP3 | 0.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Structural Insights from Analogous Compounds

Synthesis of this compound

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is well-established in the chemical literature. A common and effective method involves the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones. For the synthesis of this compound, a logical and frequently employed route starts from nicotinic acid (pyridine-3-carboxylic acid).

Synthetic Pathway

The synthesis can be conceptualized as a two-step process:

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following is a representative experimental protocol based on established methods for the synthesis of similar 1,3,4-oxadiazole derivatives.

Step 1: Synthesis of Nicotinohydrazide

-

To a solution of ethyl nicotinate (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting solid precipitate of nicotinohydrazide is collected by filtration, washed with cold ethanol, and dried under vacuum.

Causality: The nucleophilic acyl substitution of the ethyl ester with hydrazine hydrate is a standard and efficient method for the preparation of acid hydrazides. Ethanol serves as a suitable solvent, and refluxing provides the necessary energy to drive the reaction to completion.

Step 2: Synthesis of this compound

-

A mixture of nicotinohydrazide (1 equivalent) and triethyl orthoformate (2-3 equivalents) is heated at reflux for 8-12 hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the excess triethyl orthoformate and ethanol formed during the reaction are removed by distillation under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure this compound.

Causality: Triethyl orthoformate serves as a one-carbon source and a dehydrating agent. The reaction proceeds through the formation of an intermediate which then undergoes intramolecular cyclization with the elimination of ethanol to form the stable 1,3,4-oxadiazole ring. This one-pot cyclization is a common and efficient method for synthesizing 2-substituted-1,3,4-oxadiazoles.

Spectroscopic Characterization

The structure of this compound can be confirmed using a combination of spectroscopic techniques. While specific data for the unsubstituted compound is not consistently reported, the expected spectral characteristics can be inferred from data on closely related derivatives.[3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the pyridine ring and the single proton on the oxadiazole ring. The pyridine protons will appear as a complex multiplet in the aromatic region (typically δ 7.5-9.2 ppm). The proton at the 2-position of the pyridine ring will be the most deshielded. The proton on the oxadiazole ring (at the 5-position) will likely appear as a singlet further downfield.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyridine and oxadiazole rings. The two carbons of the oxadiazole ring are expected to resonate at approximately δ 155-165 ppm.[5] The carbons of the pyridine ring will appear in the aromatic region.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

C=N stretching: Around 1600-1650 cm⁻¹

-

C-O-C stretching (in the oxadiazole ring): Around 1020-1070 cm⁻¹ and 1240 cm⁻¹

-

Aromatic C-H stretching: Above 3000 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron impact (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 147. Fragmentation patterns would likely involve the cleavage of the bond between the two rings and fragmentation of the individual heterocyclic rings.

Potential Applications in Drug Development

The 1,3,4-oxadiazole scaffold is a cornerstone in the development of new therapeutic agents due to its broad spectrum of biological activities. The incorporation of a pyridine moiety can further enhance these activities and modulate the pharmacokinetic properties of the molecule.

Antimicrobial Activity

Numerous studies have demonstrated the potent antimicrobial activity of 1,3,4-oxadiazole derivatives.[7][8] These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The pyridine ring is also a common feature in many antimicrobial drugs. Therefore, this compound and its derivatives are promising candidates for the development of new antimicrobial agents. For instance, various substituted phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazoles have been studied for their activity against common bacteria such as Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[9]

Anticancer Activity

The 1,3,4-oxadiazole nucleus is present in several compounds with demonstrated anticancer activity.[10] Derivatives of this compound have been evaluated for their in vitro cytotoxic activity against various cancer cell lines. For example, N-(substituted phenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine derivatives have shown significant cytotoxic properties against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines.[3] The mechanism of action for many anticancer 1,3,4-oxadiazoles involves the inhibition of key enzymes or disruption of cellular processes essential for cancer cell proliferation.

Sources

- 1. This compound | C7H5N3O | CID 4023165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lupinepublishers.com [lupinepublishers.com]

- 9. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jchemrev.com [jchemrev.com]

A Technical Guide to 2-(Pyridin-3-yl)-1,3,4-oxadiazole: Synthesis, Characterization, and Applications

Abstract

This technical guide provides an in-depth overview of 2-(Pyridin-3-yl)-1,3,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,3,4-oxadiazole ring system is a vital pharmacophore, and its derivatives are known to exhibit a wide array of biological activities.[1][2][3] This document details the essential identifiers, physicochemical properties, a robust synthesis protocol, and the principal applications of this compound, tailored for researchers, chemists, and professionals in drug development. The guide emphasizes the rationale behind the synthetic methodology and provides a framework for its characterization and potential use in creating novel therapeutic agents.

Compound Identification and Properties

Accurate identification is critical for regulatory compliance, safety, and experimental reproducibility. This compound is a stable, solid organic compound featuring a pyridine ring linked to a 1,3,4-oxadiazole core.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 65943-95-5 | PubChem[4] |

| Molecular Formula | C₇H₅N₃O | PubChem[4] |

| Molecular Weight | 147.13 g/mol | PubChem[4] |

| Appearance | Yellow solid | ChemicalBook[5] |

| Melting Point | 75-76 °C | ChemicalBook[5] |

Synthesis Protocol: Cyclodehydration of Nicotinic Hydrazide

The most common and efficient route to synthesize 2,5-disubstituted 1,3,4-oxadiazoles is through the cyclodehydration of acylhydrazides.[1][6] For this compound, this involves the reaction of nicotinic hydrazide (also known as isoniazid) with an orthoester, typically triethyl orthoformate, which serves as a source for the single carbon atom required to form the oxadiazole ring.

Rationale of Experimental Choices:

-

Nicotinic Hydrazide: This starting material provides the pyridine ring and the hydrazide functional group necessary for cyclization.

-

Triethyl Orthoformate: It acts as both a reactant and a dehydrating agent. It reacts with the hydrazide to form an intermediate which then undergoes acid-catalyzed cyclization and elimination of ethanol to yield the stable oxadiazole ring.

-

Acid Catalyst (e.g., p-Toluenesulfonic acid): While the reaction can proceed thermally, an acid catalyst significantly accelerates the rate-limiting cyclization and dehydration steps.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine nicotinic hydrazide (1.0 eq) and a suitable solvent like absolute ethanol.

-

Reagent Addition: Add an excess of triethyl orthoformate (3.0-5.0 eq) to the suspension. If desired, add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Precipitation: To the resulting residue, add a non-polar solvent such as petroleum ether or cold water to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration and wash it with a small amount of the precipitation solvent. For higher purity, recrystallize the crude solid from a solvent system such as ethyl acetate/ligroine.[5]

-

Drying: Dry the purified white to yellow crystals under vacuum to obtain the final product.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is essential.

-

¹H-NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the protons on the pyridine ring and a distinct singlet for the proton on the oxadiazole ring. The pyridine protons will appear as multiplets in the aromatic region (typically δ 7.5-9.2 ppm), and the C-H proton of the oxadiazole ring will appear as a singlet further downfield (often > δ 8.5 ppm).

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the presence of the correct number of carbon atoms. Key signals include those for the two distinct carbons of the oxadiazole ring (C2 and C5), which are typically found at high chemical shifts (δ > 150 ppm), and the signals corresponding to the pyridine ring carbons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 148.1. High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula (C₇H₅N₃O).[4]

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for C=N stretching (around 1640-1660 cm⁻¹), C-O-C stretching of the oxadiazole ring (around 1020-1070 cm⁻¹), and aromatic C-H stretching (> 3000 cm⁻¹).

Applications in Research and Drug Development

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry due to its favorable metabolic stability, ability to act as a bioisostere for amide and ester groups, and its capacity to engage in hydrogen bonding.[7] Derivatives of this compound are investigated for a wide spectrum of pharmacological activities.

Biological Activity Profile

The versatility of the 1,3,4-oxadiazole core allows it to be a key component in compounds targeting various diseases.[2][3][8]

-

Anticancer: Many derivatives have shown significant cytotoxic activity against various cancer cell lines.[9] The planar heterocyclic system can intercalate with DNA or inhibit key enzymes like kinases or PARP.[7]

-

Antimicrobial: The scaffold is present in compounds with potent antibacterial and antifungal properties.[8][10]

-

Anti-inflammatory: Certain derivatives exhibit analgesic and anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase (COX).[3][8]

-

Antiviral: The 1,3,4-oxadiazole moiety is a component of approved antiviral drugs like Raltegravir, highlighting its importance in this therapeutic area.[8][9]

Role as a Chemical Probe and Scaffold

Beyond direct therapeutic use, this compound serves as a valuable building block for creating more complex molecules. The pyridine nitrogen offers a site for functionalization or for coordinating with metal centers in catalysts or materials. Some derivatives have been developed as pH-responsive fluorescent probes for biological imaging.[10]

Caption: Application pathways for the this compound scaffold.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 2-(1,3,4-Oxadiazol-2-yl)pyridine. National Center for Biotechnology Information. [Link]

-

Di Maria, F., et al. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe. Molecules. National Institutes of Health. [Link]

-

PubChem. 2,5-Bis(4-pyridyl)-1,3,4-oxadiazole. National Center for Biotechnology Information. [Link]

-

LookChem. 3-(5-Methyl-[4][10][11]oxadiazol-2-yl)-pyridine. [Link]

-

Li, Y., et al. (2013). Synthesis and Bioactivity of Pyridine Containing 1,3,4-Oxadiazole Derivatives. Chinese Journal of Organic Chemistry. [Link]

-

Bentria, S. A., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Pharmaceuticals. [Link]

-

Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]

-

Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]

-

Manasa, K., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemistry. [Link]

-

Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. (2022). ResearchGate. [Link]

-

Luxembourg Bio Technologies. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. [Link]

-

Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. [Link]

-

Patil, P. A., et al. (2023). Design, Synthesis, and Biological Evaluation of Some New N-(Substituted Pyridine-3-yl)-1,3,4-Oxadiazol-2-Amines. Indian Journal of Heterocyclic Chemistry. [Link]

-

Lata, S., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals. [Link]

-

Godhani, D., et al. (2024). Thermodynamic Properties of Pyridine Based 1,3,4-Oxadiazole Scaffolds. Current Physical Chemistry. [Link]

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. jchemrev.com [jchemrev.com]

- 4. This compound | C7H5N3O | CID 4023165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(1,3,4-OXADIAZOL-2-YL)PYRIDINE | 65943-95-5 [amp.chemicalbook.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. connectjournals.com [connectjournals.com]

- 10. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (S)-2-(Pyridin-2-yl)-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole AldrichCPR 1250443-33-4 [sigmaaldrich.com]

Spectroscopic Characterization of 2-(Pyridin-3-yl)-1,3,4-oxadiazole: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Pyridin-3-yl)-1,3,4-oxadiazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The unique electronic properties arising from the conjunction of the electron-deficient pyridine ring and the 1,3,4-oxadiazole moiety make this molecule a valuable scaffold in the design of novel therapeutic agents and functional materials.[1][2][3] A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the elucidation of its interactions in various chemical and biological systems.

This document delves into the core spectroscopic techniques used for the characterization of this molecule: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The presented data is a synthesis of experimentally reported values for closely related pyridine-substituted oxadiazoles and established spectroscopic principles. Each section includes a detailed experimental protocol to guide researchers in acquiring high-quality data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of the pyridine and oxadiazole rings and for providing insights into the electronic environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons of the pyridine ring and the single proton on the oxadiazole ring. The chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms and the aromatic ring currents. The pyridine protons will exhibit a distinct splitting pattern due to spin-spin coupling.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' (Py) | ~9.2 - 9.4 | s | - |

| H-6' (Py) | ~8.7 - 8.9 | d | ~4.5 - 5.0 |

| H-4' (Py) | ~8.3 - 8.5 | dt | ~8.0, 2.0 |

| H-5' (Py) | ~7.5 - 7.7 | dd | ~8.0, 5.0 |

| H-5 (Oxa) | ~8.8 - 9.0 | s | - |

Note: The chemical shifts are predicted based on data from analogous structures and may vary depending on the solvent and concentration.[4][5][6]

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.[7]

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

-

Data Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

-

Diagram 1: ¹H NMR Workflow

Caption: A streamlined workflow for acquiring high-quality ¹H NMR data.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by their hybridization and the electronic effects of the neighboring heteroatoms. The carbons of the oxadiazole ring are expected to resonate at a lower field (higher ppm) due to the deshielding effect of the adjacent nitrogen and oxygen atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Oxa) | ~163 - 165 |

| C-5 (Oxa) | ~155 - 158 |

| C-2' (Py) | ~148 - 150 |

| C-6' (Py) | ~151 - 153 |

| C-4' (Py) | ~135 - 137 |

| C-3' (Py) | ~123 - 125 |

| C-5' (Py) | ~124 - 126 |

Note: The chemical shifts are predicted based on data from analogous structures and established correlation tables.[5][6][8][9][10]

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of deuterated solvent, to compensate for the lower natural abundance of the ¹³C isotope.

-

Instrumentation: Use a high-resolution NMR spectrometer equipped with a broadband probe.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals, simplifying the spectrum.

-

Set a wider spectral width (e.g., 0-200 ppm) compared to ¹H NMR.

-

A significantly larger number of scans will be required to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the deuterated solvent signal.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of a molecule, allowing for the identification of key functional groups. For this compound, the IR spectrum will be characterized by absorptions corresponding to the vibrations of the pyridine and oxadiazole rings.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H stretching (aromatic) | 3100 - 3000 | Medium |

| C=N stretching (oxadiazole & pyridine) | 1650 - 1580 | Strong |

| C=C stretching (aromatic) | 1580 - 1450 | Medium-Strong |

| C-O-C stretching (oxadiazole) | 1250 - 1200 & 1070 - 1020 | Strong |

| C-H bending (out-of-plane) | 900 - 690 | Strong |

Note: The predicted frequencies are based on typical ranges for these functional groups in similar heterocyclic systems.[11][12][13][14]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.[11]

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the beam path and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, the spectrum is recorded in the range of 4000-400 cm⁻¹.[11]

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (Molecular Formula: C₇H₅N₃O), the expected molecular weight is approximately 147.13 g/mol .[15]

Table 4: Predicted Key Mass Spectrometric Fragments for this compound

| m/z | Proposed Fragment Identity |

| 147 | [M]⁺˙ (Molecular Ion) |

| 119 | [M - CO]⁺˙ or [M - N₂]⁺˙ |

| 105 | [C₆H₅N₂]⁺ (Pyridyl-cyanide cation) |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

| 51 | [C₄H₃]⁺ |

Note: The fragmentation pattern can vary significantly depending on the ionization technique used (e.g., EI, ESI).[16][17][18][19]

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds like this compound, a direct insertion probe or a gas chromatography (GC) interface can be used.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a positively charged molecular ion (M⁺˙) and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Diagram 2: Predicted EI Mass Spectrometry Fragmentation Pathway

Caption: A plausible fragmentation pathway for this compound under electron ionization.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry collectively provide a powerful and comprehensive toolkit for the unambiguous characterization of this compound. The data and protocols presented in this guide offer a solid foundation for researchers working with this important heterocyclic compound. Adherence to rigorous experimental procedures is crucial for obtaining high-quality, reproducible data, which is the cornerstone of scientific integrity in drug discovery and materials science.

References

- One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial. (n.d.).

- Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. (2025).

- Novel Imidazopyridine–Oxadiazole β-Tubulin Inhibitors Suppress Breast Cancer Migration and Induce Caspase-3-Medi

- Novel Pyrimidine-1,3,4-Oxadiazole Hybrids and Their Precursors As Potential Antimycobacterial Agents. (n.d.). Taylor & Francis Online.

- Oxadiazole substituted Pyridine derivatives active against various bacteria. (2025).

- Novel Imidazopyridine–Oxadiazole β-Tubulin Inhibitors Suppress Breast Cancer Migration and Induce Caspase-3-Mediated Apoptosis. (2025).

- Characteristic parameters of the π···π interactions between oxadiazole and pyridine rings (a) and oxadiazoles rings (b). (n.d.).

- Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). MDPI.

- Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives. (2018).

- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (n.d.). JournalsPub.

- Synthesis, Biological Activity and DFT Studies of 1,3,4-oxadiazole Ring in Combination with Pyridinium Salt. (2023).

-

Synthesis and Screening of New[5][20]Oxadiazole,[4][20]Triazole, and[4][20]Triazolo[4,3-b][4][20]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). National Institutes of Health.

- Table 3. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. (n.d.).

- Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (n.d.).

- Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (n.d.). MDPI.

- Synthesis, characterization, and photophysics of oxadiazole- and diphenylaniline-substituted Re(I) and Cu(I) complexes. (2013). PubMed.

- Mass Spectrometry of 2-Methyl-5-(pyridin-4-yl)-1,3,4-oxadiazole: A Technical Guide. (2025). Benchchem.

- Synthesis, Spectral and Molecular Characterization of Some Novel 2, 5-Disubstituted-1, 3, 4–Oxadiazole Derivatives and Evaluation of their Antimicrobial Activity. (2018).

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.).

- Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. (n.d.). Oriental Journal of Chemistry.

- Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (n.d.). MDPI.

- 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. (n.d.).

- This compound. (n.d.). PubChem.

- Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. (2024).

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022).

- Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives with Two Oxadiazole Rings. (2020). Lupine Publishers.

- Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (n.d.). JOCPR.

- mass spectrometry of oxazoles. (n.d.).

- Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (2025).

- FTIR spectra of the three oxadiazole derivatives. (n.d.).

- Mass spectrometric study of 1,2,4- and 1,3,4-oxadiazoles containing indole substituents. (1986).

Sources

- 1. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]

- 2. Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. [wisdomlib.org]

- 3. jchemrev.com [jchemrev.com]

- 4. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups [mdpi.com]

- 9. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journalspub.com [journalspub.com]

- 12. researchgate.net [researchgate.net]

- 13. oaji.net [oaji.net]

- 14. researchgate.net [researchgate.net]

- 15. This compound | C7H5N3O | CID 4023165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 18. researchgate.net [researchgate.net]

- 19. Mass spectrometric study of 1,2,4- and 1,3,4-oxadiazoles containing indole substituents (Journal Article) | OSTI.GOV [osti.gov]

- 20. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Solubility and Stability of 2-(Pyridin-3-yl)-1,3,4-oxadiazole

Foreword: Navigating the Physicochemical Landscape of a Promising Heterocycle

The confluence of a pyridine ring and a 1,3,4-oxadiazole core in 2-(Pyridin-3-yl)-1,3,4-oxadiazole presents a molecular architecture of significant interest in medicinal chemistry. The 1,3,4-oxadiazole moiety is a well-regarded bioisostere for amide and ester groups, often enhancing metabolic stability and improving pharmacokinetic profiles.[1][2] Coupled with the versatile pyridine ring, a frequent constituent of bioactive molecules, this compound stands as a valuable scaffold for drug discovery. However, realizing its full therapeutic potential is contingent on a thorough understanding of its fundamental physicochemical properties: solubility and stability.

This guide provides a comprehensive technical overview of these critical attributes. While direct, consolidated experimental data for this specific molecule is not extensively published, this document synthesizes information from closely related analogs and the established chemical principles of its constituent heterocycles. More importantly, it furnishes detailed, field-proven protocols to empower researchers to generate robust, in-house data, thereby accelerating development timelines and ensuring the scientific integrity of their findings.

Physicochemical and Solubility Profile

A comprehensive understanding of a compound's solubility is the bedrock of preclinical development, influencing everything from formulation design to bioavailability.

Core Physicochemical Properties

A summary of the key computed physicochemical properties for this compound is presented below. These parameters provide initial insights into its likely behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₅N₃O | PubChem[3] |

| Molecular Weight | 147.13 g/mol | PubChem[3] |

| XLogP3 | 0.3 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

The low XLogP3 value suggests a degree of hydrophilicity. However, the presence of two aromatic heterocyclic rings is a strong indicator of low aqueous solubility, a common characteristic of aryl-substituted 1,3,4-oxadiazoles.[4][5] This is further supported by reports describing a similar compound, 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole, as being "scarcely soluble in an aqueous environment".[5]

Anticipated Solubility Behavior

Based on available data for analogous structures, the following solubility profile can be anticipated:

-

Aqueous Solubility: Expected to be low. The aryl (pyridine) substituent significantly decreases water solubility compared to alkyl-substituted oxadiazoles.[1]

-

pH-Dependent Solubility: The pyridine ring contains a basic nitrogen atom (pKa of pyridine is ~5.2). Therefore, the solubility of this compound is expected to increase in acidic conditions (pH < 5) due to the formation of a more soluble cationic pyridinium salt.

-

Organic Solvent Solubility: High solubility is anticipated in polar aprotic solvents. A structurally related derivative demonstrated good solubility in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, with increasing solubility corresponding to higher solvent polarity.[5] Good solubility is also expected in other common organic solvents such as chloroform and ethanol.[5]

Experimental Protocol: Thermodynamic Solubility Assessment

To definitively determine the solubility, a robust, reproducible experimental protocol is essential. The shake-flask method (OECD Guideline 105) is the gold standard.

Objective: To determine the thermodynamic equilibrium solubility in various pharmaceutically relevant solvents.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, 0.01 N HCl, pH 7.4 phosphate buffer, ethanol, DMSO). The excess solid is critical to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C and 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle. Subsequently, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solids.

-

Sampling and Dilution: Carefully collect an aliquot from the clear supernatant. It is crucial to avoid disturbing the solid pellet. Immediately dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method (as described in Section 3.2).

-

Calculation: Determine the solubility by back-calculating from the measured concentration of the diluted sample, accounting for the dilution factor.

Chemical Stability Profile

The 1,3,4-oxadiazole ring is known for its high thermal and chemical stability.[1][6] However, the complete molecular structure is susceptible to degradation under certain stress conditions, a critical consideration for formulation development and shelf-life determination.

Forced Degradation Studies: Rationale and Design

Forced degradation (stress testing) is a cornerstone of drug development, mandated by regulatory bodies like the ICH.[4] Its purpose is to identify likely degradation products and pathways, which informs the development of stability-indicating analytical methods and helps in formulating a stable drug product.

Based on studies of related 1,3,4-oxadiazole and pyridine-containing compounds, this compound is likely to be most susceptible to alkaline hydrolysis and oxidation.[3][7]

Diagram: Workflow for Forced Degradation Studies

Caption: A typical workflow for conducting forced degradation studies.

Anticipated Degradation Pathways

While the specific degradation products must be confirmed experimentally, plausible pathways can be hypothesized based on chemical principles:

-

Hydrolytic Degradation (Acidic/Basic): The most likely point of hydrolytic attack is the 1,3,4-oxadiazole ring. Under harsh acidic or, more likely, basic conditions, the ring can undergo cleavage. Nucleophilic attack on one of the carbon atoms of the oxadiazole ring can lead to ring-opening, potentially forming a diacylhydrazine derivative or other related products.[8][9]

-

Oxidative Degradation: The pyridine ring is susceptible to oxidation, which could lead to the formation of an N-oxide derivative.[10] The electron-rich nature of the heterocyclic rings could also make them susceptible to other oxidative degradation pathways.

-

Thermal and Photolytic Stability: The core 1,3,4-oxadiazole structure is generally stable to heat and light.[11][12] Studies on a similar oxadiazole derivative showed resistance to photolysis in neutral and acidic conditions.[3] Significant degradation under these conditions is not anticipated unless there are specific chromophores that render the molecule photolabile.

Diagram: Potential Degradation Pathways

Caption: Hypothesized major degradation pathways for the molecule.

Methodologies for Stability Assessment

A validated stability-indicating analytical method is crucial for accurately quantifying the compound and resolving it from any potential degradation products.

Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of the molecule and identify potential degradation products.

Materials: this compound, HPLC-grade acetonitrile and water, 1 N HCl, 1 N NaOH, 30% H₂O₂.

Methodology:

-

Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in acetonitrile or a suitable solvent mixture.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N HCl. Heat at 60-80°C for a predetermined time (e.g., 2, 6, 24 hours). Cool and neutralize with 1 mL of 1 N NaOH before dilution for analysis.

-

Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N NaOH. Keep at room temperature for a predetermined time. Neutralize with 1 mL of 1 N HCl before dilution.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3-6% H₂O₂. Keep at room temperature, protected from light, for a predetermined time.

-

Thermal Degradation:

-

Solution: Heat the stock solution at 60-80°C.

-

Solid State: Place a known amount of solid compound in an oven at 60-80°C. Periodically dissolve a sample for analysis.

-

-

Photostability: Expose the stock solution and solid compound to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method detailed below. Aim for 5-20% degradation to ensure that the primary degradation pathways are observed without overly complex secondary degradation.

Protocol: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop a quantitative HPLC method that can separate the parent compound from all process impurities and degradation products.

Starting Conditions (based on published methods for analogs[3][13]):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is recommended to ensure separation of nonpolar degradants and the polar parent compound.

-

Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water.

-

Solvent B: Acetonitrile.

-

Gradient: Start with a high percentage of Solvent A (e.g., 95%) and gradually increase Solvent B over 20-30 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40°C.

-

Detection: UV detection at a wavelength determined from the compound's UV spectrum (e.g., 235 nm, as seen for an analog[14]). A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Injection Volume: 10-20 µL.

Method Validation:

The method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. The stressed samples from the forced degradation study are essential for proving the specificity and stability-indicating nature of the method.

Conclusion and Forward-Looking Recommendations

This compound is a scaffold with considerable potential, but like any drug candidate, its success is tied to its fundamental physicochemical properties. This guide establishes a strong, scientifically-grounded framework for its evaluation.

Key Takeaways:

-

Solubility: Expect low intrinsic aqueous solubility, which can be significantly improved at acidic pH. The compound should be readily soluble in polar organic solvents like DMSO and DMF.

-

Stability: The core structure is robust. The primary liabilities are likely to be hydrolytic degradation of the oxadiazole ring under alkaline conditions and potential oxidation of the pyridine ring.

It is imperative that the experimental protocols outlined herein are executed to generate definitive data. This will enable a data-driven approach to formulation design, ensuring that the developed drug product is stable, safe, and effective. Subsequent characterization of any identified degradation products using mass spectrometry and NMR will be crucial for a complete understanding of the compound's stability profile.

References

-

RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (n.d.). Journal of Health and Allied Sciences NU. [Link]

- Falcao, E. H. L., et al. (2023). 1,3,4-Oxadiazole Derivatives. Optical Properties in Pure and Mixed Solvents. Journal of Molecular Liquids.

-

Varga, R. A., et al. (2011). Thermal degradation of some[3][11][15]oxadiazole derivatives with liquid crystalline properties. Journal of Thermal Analysis and Calorimetry.

-

Wang, J., et al. (2013). Thermal degradation behavior and probable mechanism of aromatic poly(1,3,4-oxadiazole)s fibers. Polymer Degradation and Stability. [Link]

-

Prakash, C., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences. [Link]

-

RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024). Journal of Health and Allied Sciences NU. [Link]

-

Szeremeta, M., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International. [Link]

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). 2-(1,3,4-Oxadiazol-2-yl)pyridine.

-

Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

-

Deshpande, M., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. [Link]

- Stolyarov, A. P., et al. (1997). Thermal Degradation of The Poly(m-phenylene Oxadiazole) Molecules in Sulphuric Acid. Polymer Science Series A.

-

Król, E., & Szymańska, E. (2024). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Applied Sciences. [Link]

-

Liu, N., et al. (2024). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Molecules. [Link]

-

Głowacka, J., & Wujec, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]

- Ramana, M. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.

-

Eloy, F. (2013). THE CHEMISTRY OF 1,3,4-OXADIAZOLE DERIVATIVES. ResearchGate. [Link]

-

Wang, J., et al. (2013). Thermal degradation behavior and probable mechanism of aromatic poly(1,3,4-oxadiazole)s fibers. ResearchGate. [Link]

-

Diana, R., et al. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. Molecules. [Link]

-

Boström, J., et al. (2011). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Slovesnova, N. V., et al. (2016). pH-color changing of 1,3,4-oxadiazoles. ResearchGate. [Link]

-

Raza, A., et al. (2016). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate. Journal of the Chilean Chemical Society. [Link]

-

Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry. [Link]

-

Siddiqi, Z., et al. (2024). Oxidative Dearomatization of Pyridines. Journal of the American Chemical Society. [Link]

-

Kaushik, D., et al. (2015). Forced degradation, LC-UV, MSn and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities. ResearchGate. [Link]

-

Wróblewska, A., et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules. [Link]

-

Parmar, K., et al. (2022). Thermo-physical properties of 1,3,4-oxadiazole derivatives in pure solvents. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]

-

Bora, R., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]

- 4. ajrconline.org [ajrconline.org]

- 5. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Oxidative Dearomatization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability | CoLab [colab.ws]

- 15. Thermal degradation behavior and probable mechanism of aromatic poly(1,3,4-oxadiazole)s fibers | Semantic Scholar [semanticscholar.org]

The 2-(Pyridin-3-yl)-1,3,4-Oxadiazole Scaffold: A Privileged Heterocyclic Core for Diverse Biological Applications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of distinct heterocyclic moieties into a single molecular framework is a cornerstone of modern medicinal chemistry, aimed at discovering novel therapeutic agents with enhanced potency and unique mechanisms of action. This guide provides a comprehensive technical overview of the 2-(pyridin-3-yl)-1,3,4-oxadiazole scaffold, a structure of significant interest due to its remarkable versatility and broad spectrum of biological activities. The 1,3,4-oxadiazole ring is a bioisosteric equivalent of ester and amide groups, offering metabolic stability and favorable interactions with biological targets, while the pyridine ring is a common feature in numerous approved drugs, imparting crucial physicochemical properties and hydrogen bonding capabilities.[1][2][3] The fusion of these two pharmacophores has yielded derivatives with potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This document synthesizes the current state of knowledge, detailing mechanisms of action, structure-activity relationships (SAR), and key experimental protocols to empower researchers in the field of drug discovery and development.

The Architectural Blueprint: Synthesis of the Core Scaffold

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established process in organic chemistry. The most common pathway to derivatives bearing the 2-(pyridin-3-yl) motif begins with nicotinic acid or its derivatives. The typical synthetic route involves the esterification of nicotinic acid, followed by conversion to the corresponding nicotinohydrazide. This key intermediate is then cyclized with various aromatic carboxylic acids in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃), to yield the target 2-aryl-5-(pyridin-3-yl)-1,3,4-oxadiazole compounds.[4]

This synthetic strategy is highly adaptable, allowing for the introduction of a wide array of substituents on the second aryl ring, which is crucial for tuning the molecule's biological activity and pharmacokinetic profile.

Caption: General synthetic route to the this compound scaffold.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

The this compound scaffold has emerged as a formidable backbone for the development of novel anticancer agents.[5] Derivatives have demonstrated potent activity against a range of human cancer cell lines, including breast, colon, and leukemia, often operating through diverse and sophisticated mechanisms.[6][7]

Key Mechanisms of Antitumor Action

The antiproliferative effects are not monolithic; instead, they arise from the inhibition of various critical cellular pathways and enzymes essential for cancer cell survival and proliferation.

-

Enzyme Inhibition: This class of compounds has been shown to inhibit several key enzymes.

-

Thymidine Phosphorylase (TP): Certain derivatives, such as 2,5-di(pyridin-3-yl)-1,3,4-oxadiazole, have been identified as potent inhibitors of thymidine phosphorylase, an enzyme involved in pyrimidine metabolism and a target for anticancer drug development.[8]

-

Telomerase: Other analogs act as telomerase inhibitors, disrupting the maintenance of telomeres and inducing senescence in cancer cells.[8]

-

Glycogen Synthase Kinase-3β (GSK-3β): This enzyme is implicated in the hyperphosphorylation of tau protein in Alzheimer's disease but is also a target in cancer. Oxadiazole derivatives have been developed as potent GSK-3β inhibitors.[9]

-

Epidermal Growth Factor Receptor (EGFR): Hybrids incorporating the oxadiazole-pyridine core have shown potent EGFR inhibitory activity, outperforming the standard drug erlotinib in some cases.[10]

-

-

Induction of Apoptosis and Cell Cycle Arrest: Many derivatives exert their cytotoxic effects by triggering programmed cell death (apoptosis). For instance, 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole was found to induce a significant increase in apoptosis in MDA-MB-231 breast cancer cells.[6] This is often accompanied by perturbation of the cell cycle, halting cell division.

-

Transcription Factor Inhibition: Predictive studies and experimental evidence suggest that some compounds function by inhibiting key transcription factors like STAT3, which plays a pivotal role in tumor cell proliferation, survival, and invasion.[6]

Caption: Key anticancer mechanisms of the this compound scaffold.

Quantitative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative compounds against various human cancer cell lines.

| Compound ID | Structure/Modification | Target Cell Line | IC₅₀ (µM) | Reference |

| VIb-d | 5-Halo-substituted isatin moiety | HeLa (Cervical) | 10.64 - 12.51 | [11] |

| 3e | 2-[...]-5-(4-pyridyl)-1,3,4-oxadiazole | MDA-MB-231 (Breast) | ~10 (at 24h) | [6] |

| iMPZ-8 | Imidazopyridine-oxadiazole hybrid | MDA-MB-231 (Breast) | 7.5 | [12] |

| Compound 1 | Pyridine-oxadiazole-indole hybrid | EGFR Target | 0.010 | [10] |

| Compound 76 | Nitroimidazole-thio-oxadiazole | MCF-7 (Breast) | 0.7 ± 0.2 | [8] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol provides a robust method for assessing the antiproliferative activity of synthesized compounds.

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial and Antifungal Activity

Derivatives of the this compound scaffold have demonstrated significant potential as antimicrobial agents.[4][13] Their activity spans a broad range, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal species (Candida albicans, Aspergillus niger).[4][14]

The mechanism often involves the disruption of essential cellular processes in the microbes. The heterocyclic system can interact with microbial enzymes or disrupt cell wall synthesis. The presence of specific substituents, particularly electron-withdrawing groups like chloro or nitro on the aryl ring, has been shown to enhance antimicrobial efficacy.[2]

Quantitative Antimicrobial Data

| Compound ID | Modification | Test Organism | Activity (Zone of Inhibition, mm) | Reference |

| 3d | 4-Chlorophenyl | S. aureus | 17 | [3] |

| 3b, 3d, 3e, 3g | Various aryl groups | Fungal strains | Better than Griseofulvin | [4] |

| C1 | Cationic chain | E. coli | Significant antibacterial activity | [14] |

| 20 | Quinoline moiety | B. subtilis | Strong to moderate | [15] |

Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

-

Inoculum Preparation: Culture the test microorganism overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi). The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL.

-

Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only). A positive control with a standard antibiotic (e.g., Ciprofloxacin) should also be run in parallel.

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 48-72 hours for fungi.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.

Anti-inflammatory and Anticonvulsant Properties

Beyond oncology and infectious diseases, the this compound core has shown promise in neurology and immunology.

Anti-inflammatory Activity

The 1,3,4-oxadiazole ring is associated with significant anti-inflammatory and analgesic activities, often with reduced gastrointestinal side effects compared to traditional NSAIDs.[16][17] The mechanism is frequently linked to the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[18] The pyridine moiety can enhance this activity.[16] In vivo studies, such as the carrageenan-induced rat paw edema test, have demonstrated that these compounds can significantly reduce inflammation, with efficacy comparable to standard drugs like ibuprofen and indomethacin.[17]

Anticonvulsant Activity

Several studies have highlighted the anticonvulsant potential of this scaffold.[19][20] In preclinical models, these compounds have shown the ability to protect against seizures induced by maximal electroshock (MES) or chemical convulsants like pentylenetetrazole (scPTZ).[19][21] The MES model is indicative of activity against generalized tonic-clonic seizures, while the scPTZ model suggests efficacy against absence seizures. The mechanism may involve modulation of GABA-A receptors, a key target for many antiepileptic drugs.[21][22] The introduction of electron-withdrawing groups, such as a 4-chlorophenyl substituent, has been found to produce excellent anticonvulsant activity.[19]

Quantitative CNS & Anti-inflammatory Data

| Activity | Compound ID | Modification | Model | Result (ED₅₀ or % Inhibition) | Reference |

| Anticonvulsant | IIIf | 4-Chlorophenylamino | MES | Excellent Activity | [19] |

| Anticonvulsant | 5b | Pentylthio & quinolinone | MES | ED₅₀ = 8.9 mg/kg | [21] |

| Anti-inflammatory | 10b | Pyrrolo-pyridazinone | Carrageenan Paw Edema | 57.5% Inhibition | [17] |

| Anti-inflammatory | 13b | Pyrrolo-pyridazinone | Carrageenan Paw Edema | 62.3% Inhibition | [17] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

Objective: To screen compounds for their ability to prevent the tonic hind-limb extension phase of a maximal seizure, indicative of potential efficacy against generalized tonic-clonic seizures.

Methodology:

-

Animal Preparation: Use adult male albino mice or rats, allowing them to acclimatize to the laboratory environment.

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle. A standard antiepileptic drug (e.g., Phenytoin at 25 mg/kg) is used as a positive control.

-

Induction of Seizure: At the time of predicted peak effect of the compound (e.g., 30-60 minutes post-administration), induce a seizure by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.

-

Observation: Observe the animal for the presence or absence of the tonic hind-limb extension. The complete abolition of this phase is considered the endpoint of protection.

-

Data Analysis: The anticonvulsant activity is expressed as the percentage of animals protected at each dose. The ED₅₀ (the dose required to protect 50% of the animals) can be calculated using probit analysis. Neurotoxicity is often assessed in parallel using the rotarod test.

Structure-Activity Relationship (SAR) and Future Perspectives

The extensive research into this scaffold has illuminated key structure-activity relationships that can guide future drug design.

Caption: Key SAR insights for the this compound scaffold.

-

Substituents on the Aryl Ring: The nature of the substituent at the 5-position of the oxadiazole ring is a critical determinant of activity. For antimicrobial and anticonvulsant actions, the presence of electron-withdrawing groups (EWGs) like chloro (-Cl) or nitro (-NO₂) on a phenyl ring generally enhances potency.[2][19] In contrast, for some anticancer activities, methoxy (-OCH₃) groups have shown favorable results.[10]

-

Bioisosteric Replacements: The 1,3,4-oxadiazole core itself is a successful bioisostere of amide/ester functionalities, conferring improved metabolic stability and a favorable geometry for receptor binding.[17]

-

Hybridization: Fusing the core scaffold with other pharmacologically active moieties (e.g., isatin, quinoline, imidazopyridine) has proven to be a highly effective strategy for creating hybrid molecules with potent and sometimes novel mechanisms of action.[11][12][15]

Future Perspectives: The this compound scaffold remains a highly promising platform for drug discovery. Future efforts should focus on optimizing lead compounds to improve their selectivity and reduce off-target effects. Exploring their potential as multi-target agents, particularly in complex diseases like cancer, could yield next-generation therapeutics. Furthermore, detailed mechanistic studies and the application of computational modeling will be instrumental in rationally designing new derivatives with superior efficacy and safety profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antitumor activity of 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides [pharmacia.pensoft.net]

- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nanobioletters.com [nanobioletters.com]

- 11. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rroij.com [rroij.com]

- 17. dovepress.com [dovepress.com]

- 18. New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ptfarm.pl [ptfarm.pl]

- 20. ijmspr.in [ijmspr.in]

- 21. Synthesis of 1,3,4-oxadiazole derivatives with anticonvulsant activity and their binding to the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. brieflands.com [brieflands.com]

Unlocking Therapeutic Potential: A Guide to the Molecular Targets of 2-(Pyridin-3-yl)-1,3,4-oxadiazole Derivatives

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities.[1][2] When functionalized with a pyridin-3-yl moiety, this core structure gives rise to a class of compounds with significant therapeutic promise across multiple domains, including oncology, infectious diseases, and neurology. This technical guide provides a comprehensive analysis of the key molecular targets of 2-(pyridin-3-yl)-1,3,4-oxadiazole derivatives. We will delve into the mechanistic basis of their action, supported by quantitative data, detailed experimental protocols, and visual pathways to offer a holistic view for researchers and drug development professionals. The narrative emphasizes the causal relationships behind experimental designs and the validation of these compounds as potent and selective modulators of critical biological pathways.

Introduction: A Scaffold of Promise

The 1,3,4-oxadiazole nucleus is a five-membered aromatic ring containing one oxygen and two nitrogen atoms. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for ester and amide groups make it a cornerstone in modern drug design.[2] The incorporation of a pyridine ring, specifically the 3-pyridyl isomer, introduces a key hydrogen bond acceptor and modulates the molecule's physicochemical properties, often enhancing target engagement and pharmacokinetic profiles. This guide will explore the validated and emerging therapeutic targets for derivatives built upon this synergistic scaffold.

Chapter 1: Prime Targets in Oncology

This compound derivatives have emerged as potent anticancer agents by interfering with multiple signaling pathways essential for tumor growth and survival.[1][3]

Enzyme Inhibition in Cancer Metabolism and Proliferation

Certain enzymes are crucial for the rapid proliferation and survival of cancer cells, making them excellent targets for therapeutic intervention.

-

Thymidine Phosphorylase (TP): This enzyme is involved in pyrimidine salvage pathways and is overexpressed in many solid tumors. It plays a role in angiogenesis by producing 2-deoxy-D-ribose, which promotes tumor progression. Derivatives such as 2,5-di(pyridin-3-yl)-1,3,4-oxadiazole have been identified as potent inhibitors of thymidine phosphorylase, presenting a clear mechanism for their anticancer effects.[4]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when hyperactivated, drives uncontrolled cell division.[3][5] Several pyridine-containing 1,3,4-oxadiazole derivatives have demonstrated significant EGFR inhibitory activity, positioning them as potential targeted therapies for cancers characterized by EGFR mutations or overexpression.[5]

Caption: EGFR signaling pathway and its inhibition by oxadiazole derivatives.

Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition

Microtubules are essential for cell division, and agents that disrupt their dynamics are powerful anticancer drugs. A novel series of imidazo[1,2-a]pyridine-oxadiazole hybrids have been designed as β-tubulin polymerization inhibitors.[6][7] These compounds induce cell cycle arrest in the G2/M phase and trigger programmed cell death (apoptosis) through the intrinsic caspase-3-mediated pathway.[6][7]

Quantitative Efficacy Data: Anticancer Activity

The following table summarizes the cytotoxic potential of representative this compound derivatives against various human cancer cell lines.

| Compound ID | Target Cell Line | Activity Metric | Value (µM) | Reference |

| N-(3-bromophenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine | HepG2 (Liver) | IC₅₀ | 25.73 | [8] |

| N-(4-methylphenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine | MCF-7 (Breast) | IC₅₀ | 29.25 | [8] |

| iMPZ-8 (imidazo[1,2-a]pyridine-oxadiazole hybrid) | MDA-MB-231 (Breast) | IC₅₀ | 7.5 | [7] |

| 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole | MDA-MB-231 (Breast) | - | Potent | [9] |

Chapter 2: Targets in Infectious Diseases

The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents. The 1,3,4-oxadiazole scaffold has proven to be a versatile platform for this purpose.[10]

-

Bacterial Targets: Derivatives have been shown to target essential bacterial enzymes such as DNA gyrase, peptide deformylase, and thymidylate synthase.[10][11] Targeting these enzymes disrupts DNA replication, protein synthesis, and nucleotide metabolism, respectively, leading to bacterial cell death.

-

Mycobacterial Targets: In the context of tuberculosis, 1,3,4-oxadiazole derivatives target enzymes like enoyl reductase (InhA).[10] For instance, N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine shows potent activity against both susceptible and drug-resistant strains of M. tuberculosis.[11]

-

Fungal Targets: The ergosterol biosynthesis pathway is a primary target for antifungal drugs. Oxadiazole derivatives can inhibit key enzymes in this pathway, such as 14α-demethylase, disrupting fungal cell membrane integrity.[10]

Quantitative Efficacy Data: Antimicrobial Activity

| Compound/Derivative | Target Organism | MIC (µg/mL or µM) | Reference |

| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | M. tuberculosis | 4–8 µM | [11] |